molecular formula C16H12ClF3N4O B1634768 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide CAS No. 339099-27-3

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide

Cat. No.: B1634768
CAS No.: 339099-27-3
M. Wt: 368.74 g/mol
InChI Key: HUZAFIBIRYKODU-UHFFFAOYSA-N
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Description

The compound “2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It’s also used in the preparation of novel antidepressants .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a significant area of research . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The most stable, optimized structure of the 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP) molecule was predicted by the density functional theory calculations using the B3LYP method with cc-pVQZ basis set .


Chemical Reactions Analysis

Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .


Physical and Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the biological activities of fluorine-containing compounds .

Scientific Research Applications

Synthesis Techniques

An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines demonstrated the utility of a palladium-catalyzed addition of hydrazides to 2-chloropyridine, showcasing the compound's relevance in the development of heterocyclic compounds (Reichelt et al., 2010).

Molecular Docking and Biological Screening

Novel pyridine and fused pyridine derivatives, synthesized from related hydrazinyl-pyridine-carbonitriles, were assessed for antimicrobial and antioxidant activity. These compounds underwent molecular docking screenings, revealing moderate to good binding energies, highlighting the compound's potential in drug discovery (Flefel et al., 2018).

Supramolecular Architectures

The compound's derivatives were synthesized and analyzed for their non-covalent directional interactions such as intra- and intermolecular hydrogen bonds. These studies contribute to our understanding of materials architecture and the role of small compact acceptors in the development of novel materials (Khalid et al., 2021).

Antimicrobial and Anticancer Activities

Several studies focus on the synthesis of derivatives for antimicrobial and anticancer evaluation. For instance, derivatives of 2-chloro-3-hetarylquinolines have shown potent antibacterial activity against S. aureus and broad anticancer activity against various tumor cell lines (Bondock & Gieman, 2015).

Antimicrobial Evaluation of Imines and Thiazolidinones

Derivatives were synthesized and evaluated for antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Fuloria et al., 2009).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Handling should be done in a well-ventilated place with suitable protective clothing .

Future Directions

Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O/c17-12-6-10(16(18,19)20)7-22-15(12)24-8-9(5-14(25)23-21)11-3-1-2-4-13(11)24/h1-4,6-8H,5,21H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZAFIBIRYKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137103
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339099-27-3
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339099-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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